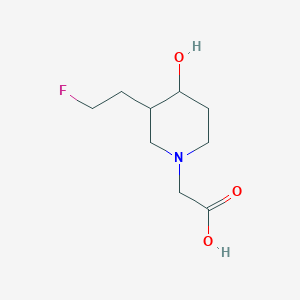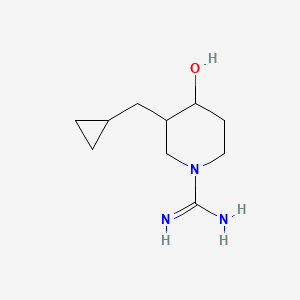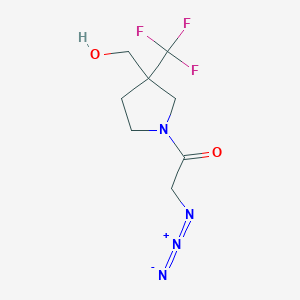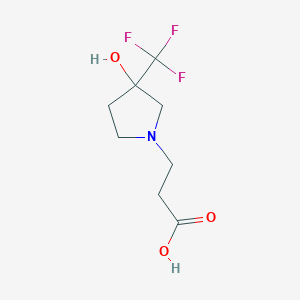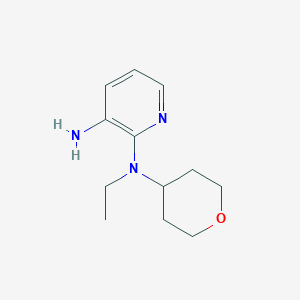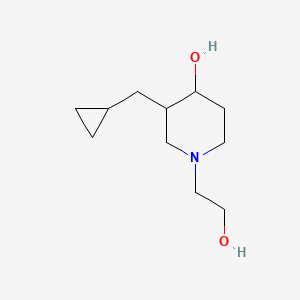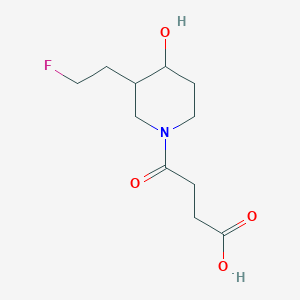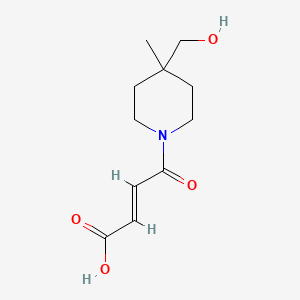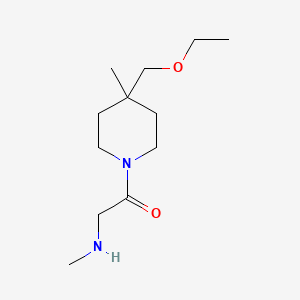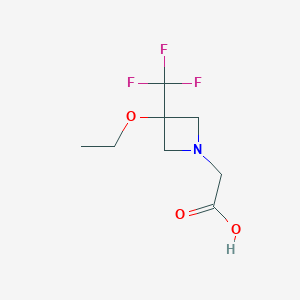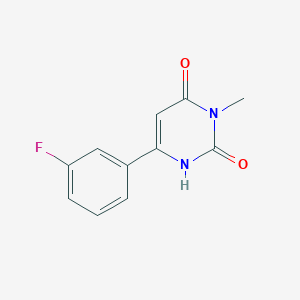
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of tetrahydropyrimidinediones. This compound features a fluorophenyl group attached to the tetrahydropyrimidinedione core, which is a heterocyclic aromatic organic compound. The presence of the fluorine atom can significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-fluorobenzaldehyde and guanidine, are subjected to a condensation reaction to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydropyrimidinedione core.
Methylation: The resulting compound is then methylated to introduce the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties. It can be used as a lead compound for the development of new drugs targeting various pathogens.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating diseases such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in many industrial processes.
Mécanisme D'action
The mechanism by which 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's ability to bind to these targets, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
6-(2-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-(4-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: 6-(3-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the position and nature of the fluorine atom on the phenyl ring. This structural difference can lead to variations in reactivity, biological activity, and physical properties compared to its similar counterparts.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHBISHAXJHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


